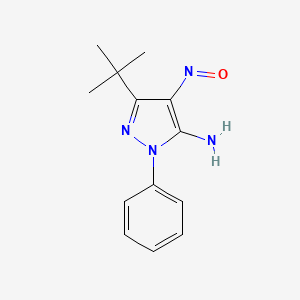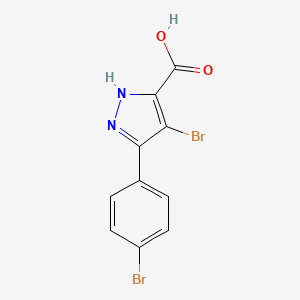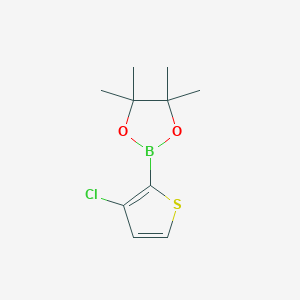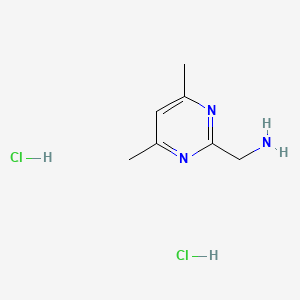
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C13H16N4O . It is a part of a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles .
Chemical Reactions Analysis
Pyrazoles, including “3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkyl halides to form N-alkylpyrazoles . The specific reactivity of this compound would depend on the conditions and reactants used.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Pyrazoline derivatives, closely related to the queried compound, are highlighted for their significant biological effects and have been extensively studied for their potential in synthesizing a wide range of heterocyclic compounds. These include structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating a broad application in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Carcinogenic N-nitroso Compound Formation
- The risk and formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach have been assessed, with findings indicating that nitrosation reactions can occur with certain amines and amides, potentially leading to carcinogenic derivatives. This research emphasizes the importance of understanding nitrosation reactions for dietary amines and amides, which could be relevant for compounds like 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine in evaluating potential health risks (Shephard, Schlatter, & Lutz, 1987).
Biogenic Amines and Nitrosamine Formation
- Biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation have been reviewed, highlighting the formation of nitrosamines from amines under certain conditions. This area of research is significant for understanding how nitrosamine carcinogens can form in food and potentially in reactions involving nitroso compounds (Bulushi, Poole, Deeth, & Dykes, 2009).
Anticancer Activity of Pyrazoline Derivatives
- Pyrazoline derivatives have been investigated for their anticancer activities, with various synthetic strategies employed to develop new anticancer agents. This research underlines the therapeutic potential of pyrazoline-based compounds in cancer treatment, suggesting possible applications for similar structures in drug discovery (Ray et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-4-nitroso-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)11-10(16-18)12(14)17(15-11)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQIPPKUZKYEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)


![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)

![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)




